N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-serinyl-glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

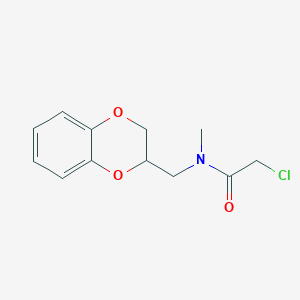

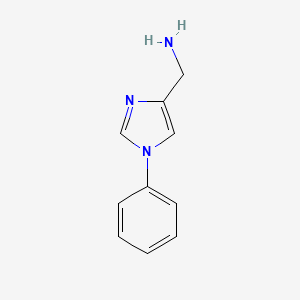

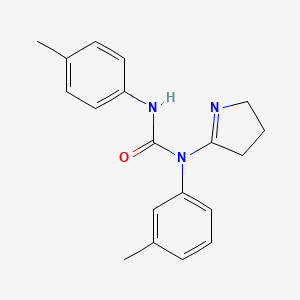

The compound is a derivative of the amino acids serine and glycine, with additional functional groups attached. The N-alpha-(9-Fluorenylmethyloxycarbonyl) (Fmoc) group is a common protecting group used in peptide synthesis . The O-t-butyl group could also be a protecting group for the hydroxyl group of serine.

Synthesis Analysis

The synthesis of such a compound would likely involve the use of Fmoc-protected amino acids, which are common in peptide synthesis . The exact method would depend on the desired sequence and the specific conditions required for coupling and deprotection steps.Molecular Structure Analysis

The molecular structure would be largely determined by the amino acid backbone (serine and glycine), with additional complexity introduced by the protecting groups. The Fmoc group is a large, aromatic structure, which could influence the overall conformation of the molecule .Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed under mildly basic conditions, allowing for the sequential addition of amino acids . The O-t-butyl group can be removed under acidic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the amino acid backbone and the protecting groups. The presence of the Fmoc group would likely make the compound relatively hydrophobic .Aplicaciones Científicas De Investigación

Peptide Synthesis and Drug Discovery

N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-serinyl-glycine plays a crucial role in peptide synthesis, particularly in the development of peptoids, oligomers of N-substituted glycines. Peptoids offer a chemically diverse platform for novel molecule generation due to their conformational flexibility and structural diversity. This versatility makes them suitable for creating libraries of compounds with potential therapeutic applications. Peptoids have shown comparable affinities to peptide ligands in various biological systems, indicating their promise in drug discovery (R. J. Simon et al., 1992).

Environmental Science

In atmospheric chemistry, reactions between glyoxal, a significant alpha-dicarbonyl compound in the atmosphere, and amino acids like glycine and serine, have been studied for their role in secondary organic aerosol formation. These reactions occur in clouds and aerosols, where glyoxal reacts with nucleophiles to form low-volatility products, contributing to atmospheric particulate matter. Such research has implications for understanding air quality and climate change (D. O. De Haan et al., 2009).

Materials Science

In materials science, this compound and related compounds have been explored for creating multidimensional superstructures. These structures, derived from small molecules with hydrophobic and hydrophilic domains, can self-assemble into diverse morphologies like vesicles, helices, and nanofibers. Such materials have potential applications in nanotechnology and materials engineering, offering new possibilities for designing functional materials from amino acids or short peptides (Xiaoxiao Chu et al., 2015).

Safety and Hazards

Direcciones Futuras

The use of Fmoc-protected amino acids is a well-established method in peptide synthesis, and will likely continue to be used in the development of new peptide-based drugs and research tools . The specific compound you’re interested in could potentially be used in the synthesis of a wide variety of peptides, depending on the other amino acids used and the sequence in which they’re coupled.

Propiedades

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-14-20(22(29)25-12-21(27)28)26-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWFIADQSGXDHH-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2867685.png)

![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2867687.png)

![{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine](/img/structure/B2867699.png)